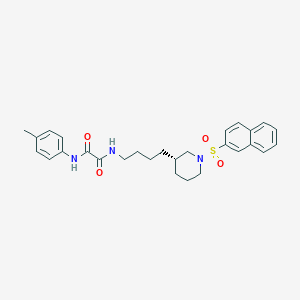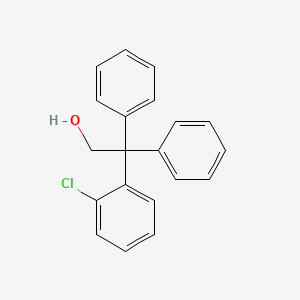
(2-Chlorotrityl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chlorotrityl)methanol is an organic compound widely used in various chemical processes. It is known for its role as a protecting group in peptide synthesis and other organic synthesis applications. The compound is characterized by the presence of a trityl group, which is a triphenylmethyl moiety, attached to a methanol molecule with a chlorine atom at the ortho position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chlorotrityl)methanol typically involves the reaction of trityl chloride with methanol in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trityl chloride. The general reaction scheme is as follows: [ \text{Trityl chloride} + \text{Methanol} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where trityl chloride is reacted with methanol under controlled temperature and pressure conditions. The reaction is typically catalyzed by a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions: (2-Chlorotrityl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trityl alcohol derivatives.
Reduction: Reduction reactions can convert this compound to trityl ethers.
Substitution: The chlorine atom in the trityl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed.
Major Products Formed:
Oxidation: Trityl alcohol derivatives.
Reduction: Trityl ethers.
Substitution: Various substituted trityl compounds.
Scientific Research Applications
(2-Chlorotrityl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a protecting group in organic synthesis, particularly in peptide synthesis.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (2-Chlorotrityl)methanol involves its ability to act as a protecting group for various functional groups in organic synthesis. The trityl group provides steric hindrance, preventing unwanted reactions at the protected site. The compound can be selectively deprotected under mild acidic conditions, allowing for the controlled release of the protected functional group.
Comparison with Similar Compounds
Trityl Chloride: Used as a precursor in the synthesis of (2-Chlorotrityl)methanol.
Trityl Alcohol: Another trityl derivative with similar protecting group properties.
Trityl Ethers: Formed by the reduction of this compound.
Uniqueness: this compound is unique due to the presence of the chlorine atom, which enhances its reactivity and allows for selective substitution reactions. This makes it a versatile compound in synthetic chemistry, offering more options for functional group protection and modification.
Properties
Molecular Formula |
C20H17ClO |
|---|---|
Molecular Weight |
308.8 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-2,2-diphenylethanol |
InChI |
InChI=1S/C20H17ClO/c21-19-14-8-7-13-18(19)20(15-22,16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,22H,15H2 |
InChI Key |
KTWTTZFMTMZHRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)(C2=CC=CC=C2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


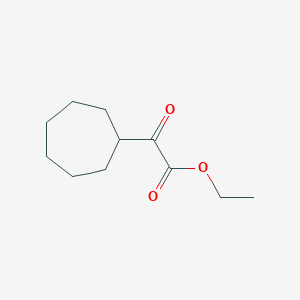
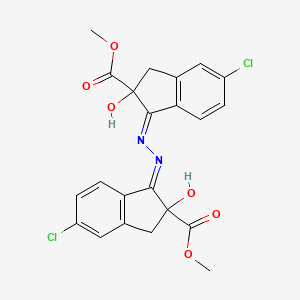
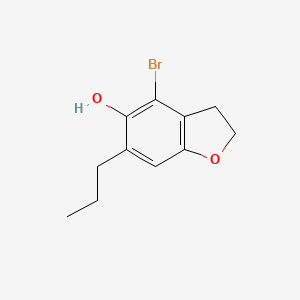
![2H-1,3-Thiazine-2-acetic acid, alpha-[[(2-amino-4-thiazolyl)(hydroxyimino)acetyl]amino]-4-carboxy-5-ethylidene-5,6-dihydro-, [R-[R*,R*-(Z,Z)]]-(9CI)](/img/structure/B13849471.png)
![(1R,2R,5R)-3-[[(1S,3Z)-5-Hydroxy-1-(3-pyridinyl)-3-penten-1-yl]imino]-2,6,6-trimethyl-bicyclo[3.1.1]heptan-2-ol](/img/structure/B13849475.png)
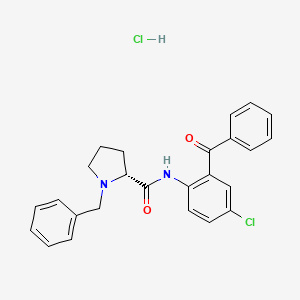
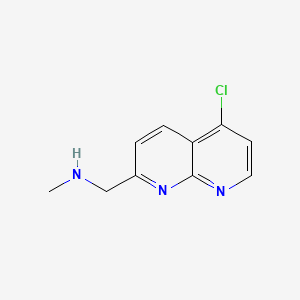
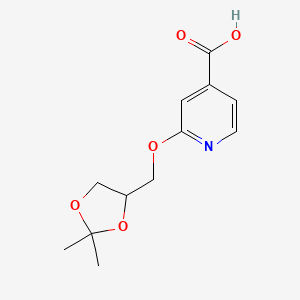
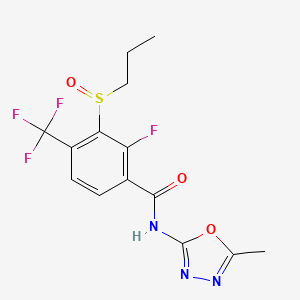
![[6-Hydroxy-2,3,4,5-tetra(prop-2-enoyloxy)hexyl] prop-2-enoate](/img/structure/B13849509.png)
![(S)-1-[[1-Carboxy-2-(1H-imidazol-4-yl)ethyl]amino]-1-deoxy-D-fructose;D-1-[(1-Carboxy-2-imidazol-4-ylethyl)amino]-1-deoxy-fructose](/img/structure/B13849511.png)
![4-[4-[5-fluoro-4-(5-fluoro-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-3,6-dihydro-2H-pyridin-1-yl]cyclohexane-1-carboxylic acid](/img/structure/B13849512.png)

